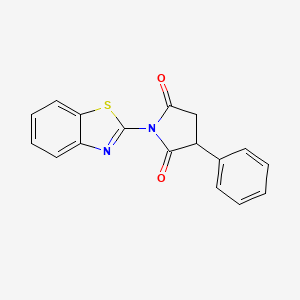
1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione
Overview
Description
1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as riluzole, which is a drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of amyotrophic lateral sclerosis (ALS).
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. The compound has been investigated for its use in the treatment of various neurological disorders, including ALS, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and other inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed to exert its neuroprotective effects by modulating glutamate neurotransmission. The compound has been shown to inhibit glutamate release and enhance glutamate uptake, which reduces excitotoxicity and protects neurons from damage. It also inhibits voltage-gated sodium channels and reduces calcium influx, which further protects neurons from damage.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are two major contributors to neurodegeneration. The compound also enhances the expression of neurotrophic factors, which promote neuronal survival and growth. It has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione in lab experiments include its neuroprotective properties and its ability to modulate glutamate neurotransmission. The compound has been extensively studied and has been shown to have potential therapeutic applications for various neurological disorders. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential use in the treatment of cancer and other inflammatory diseases. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, further studies are needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione and its potential therapeutic applications.
In conclusion, 1-(1,3-benzothiazol-2-yl)-3-phenyl-2,5-pyrrolidinedione is a heterocyclic compound that has potential therapeutic applications for various neurological disorders, cancer, and inflammatory diseases. Its neuroprotective, anti-inflammatory, and antioxidant properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis method.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15-10-12(11-6-2-1-3-7-11)16(21)19(15)17-18-13-8-4-5-9-14(13)22-17/h1-9,12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJDUGOZAFQGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(2-furyl)-N-[(3-methyl-2-thienyl)methyl]-N-(pyridin-2-ylmethyl)prop-2-en-1-amine](/img/structure/B4086223.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B4086245.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4086255.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4086269.png)
![methyl 3-{[(1-adamantylamino)carbonyl]amino}-4-chlorobenzoate](/img/structure/B4086275.png)
![N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4086279.png)
![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4086286.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4086288.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4086296.png)
![7-(difluoromethyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086298.png)
![4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile](/img/structure/B4086305.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086327.png)
![1-(2-pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4086335.png)